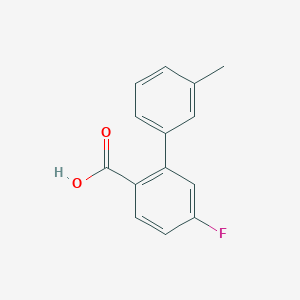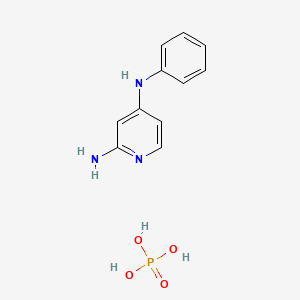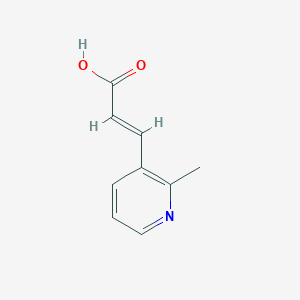
3-(2-Methyl-3-pyridyl)acrylic acid
Overview
Description
“3-(2-Methyl-3-pyridyl)acrylic acid” is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is also known by its synonyms: (E)-3-(Pyridin-2-yl)acrylic acid and 2-Propenoic acid, 3-(2-pyridinyl)- . This compound is primarily used for research and development purposes .
Synthesis Analysis
The copper (II) complex of poly [(3-(2-pyridyl) acrylic acid)-co-acrylic acid] {P(Pya-co-AA)} were prepared by precipitation polymerization in supercritical carbon dioxide . The complexes were synthesized using a simple and efficient method of using N,N′-methylenebisacrylamide (BIS) as a cross-linker and scCO2 as the reaction solvent .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a carboxyl group . The band at 2875 cm -1 can be assigned to the vibrations of a carboxyl group tied up in an intramolecular hydrogen bond, and the bands at 1375-1590 cm -1 correspond to CO0- vibrations .
Chemical Reactions Analysis
The copper (II) complexes of poly [(3-(2-pyridyl) acrylic acid)-co-acrylic acid] {P(Pya-co-AA)} were prepared via precipitation polymerization in supercritical carbon dioxide . The complexes were synthesized using a simple and efficient method of using N,N′-methylenebisacrylamide (BIS) as a cross-linker and scCO2 as the reaction solvent .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular formula is C8H7NO2 and it has a molecular weight of 149.15 .
Scientific Research Applications
Metal Organic Frameworks (MOFs) and Coordination Polymers
- Gunning and Cahill (2005) explored the use of trans-3-(3-pyridyl)acrylic acid in the creation of novel hetero-metallic and homometallic metal organic framework (MOF) materials. Their research demonstrated the compound's ability to facilitate the formation of complex structures like a stable, heterometallic 3-D topology and 2-D and 1-D coordination polymers (Gunning & Cahill, 2005).
Electrical and Structural Properties of Metal Complexes
- Allan et al. (1988, 1989) studied the electrical and structural properties of chloro complexes of metals like cobalt, nickel, copper, and zinc with 3-(3-pyridyl)acrylic acid. They found these complexes have octahedral structures with the compound bonded through the nitrogen atom in the aromatic ring system. This research is pivotal in understanding the unique electrical conductivities and structural properties of these metal complexes (Allan et al., 1988) (Allan et al., 1989).
Mechanism of Action
The bifunctional ligand trans -3- (3-pyridyl)acrylic acid has been utilized to promote the formation of a novel hetero-metallic [Cu (CHNO)Nd (NO)] and two homometallic: [Nd (CHNO)HO] and [Cu (CHNO)]·HO metal organic framework (MOF) materials . The philosophy here is that a mixture of hard (Nd) and softer metal cations will show preference for the carboxyl and pyridyl functional groups, respectively .
Safety and Hazards
When handling “3-(2-Methyl-3-pyridyl)acrylic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
A series of trans -3-aryl acrylic acids and their derivatives were prepared and evaluated for their antiviral activity against tobacco mosaic virus (TMV) for the first time . The results showed that these compounds exhibited good antiviral activity against TMV, indicating that trans -3-aryl acrylic acids and their derivatives represent a new template for antiviral studies and could be considered for novel therapy against plant virus infection .
Properties
IUPAC Name |
(E)-3-(2-methylpyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFALXECYZPKXAM-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


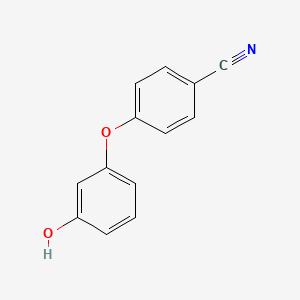
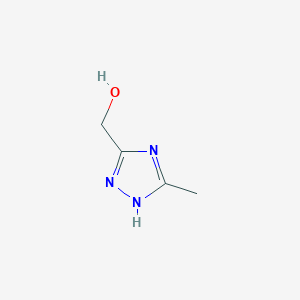
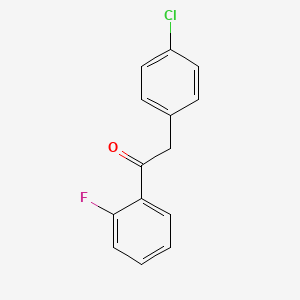
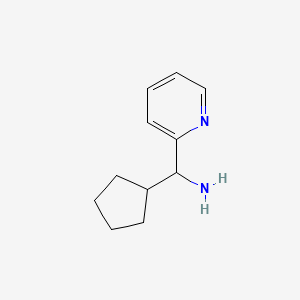
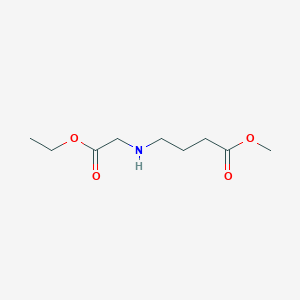
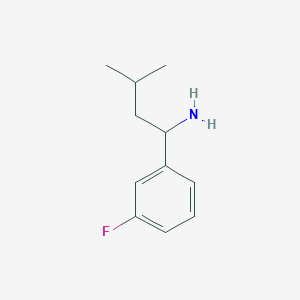
![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)
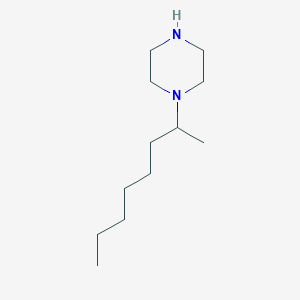
![4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3088216.png)

